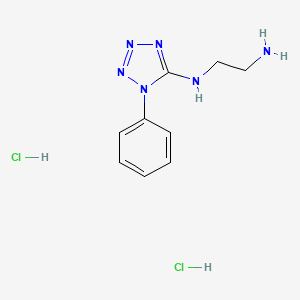

N-(1-phenyl-1H-tetrazol-5-yl)ethane-1,2-diamine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-phenyl-1H-tetrazol-5-yl)ethane-1,2-diamine dihydrochloride is a chemical compound belonging to the tetrazole family. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-phenyl-1H-tetrazol-5-yl)ethane-1,2-diamine dihydrochloride typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with ethylenediamine under acidic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is isolated by precipitation with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure consistent quality and yield. The choice of solvent, temperature, and reaction time are optimized to maximize the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions: N-(1-phenyl-1H-tetrazol-5-yl)ethane-1,2-diamine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(1-phenyl-1H-tetrazol-5-yl)ethane-1,2-diamine dihydrochloride has been investigated for its potential as an anti-inflammatory and analgesic agent. Research indicates that derivatives of tetrazoles exhibit significant biological activity due to their ability to interact with various biological targets.

Case Study : A study published in Ceskoslovenska farmacie explored the analgesic properties of tetrazole derivatives, including N-(1-phenyl-1H-tetrazol-5-yl)ethane derivatives. The results showed promising activity against pain models in vivo, suggesting potential therapeutic applications in pain management .

Material Science

The compound is also being explored for its role as a ligand in metal-organic frameworks (MOFs). Its ability to coordinate with metal ions enhances the stability and functionality of MOFs used in gas storage and catalysis.

Data Table 1: Applications in Material Science

| Application | Description |

|---|---|

| Gas Storage | Utilized in MOFs for efficient gas adsorption |

| Catalysis | Acts as a ligand to enhance catalytic properties |

| Sensor Development | Potential use in developing sensors for environmental monitoring |

Biochemical Research

In proteomics research, this compound serves as a biochemical tool for studying protein interactions and modifications.

Case Study : A study from Santa Cruz Biotechnology highlighted its use in proteomics applications, demonstrating its effectiveness in stabilizing protein structures during analysis .

Mecanismo De Acción

The mechanism by which N-(1-phenyl-1H-tetrazol-5-yl)ethane-1,2-diamine dihydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparación Con Compuestos Similares

1-Phenyl-1H-tetrazole-5-thiol: This compound is structurally similar but lacks the ethane-1,2-diamine moiety.

1-Phenyltetrazole-5-carboxylic acid: Another tetrazole derivative with a carboxylic acid group instead of the diamine group.

Uniqueness: N-(1-phenyl-1H-tetrazol-5-yl)ethane-1,2-diamine dihydrochloride is unique due to its combination of the tetrazole ring and the ethane-1,2-diamine moiety, which provides distinct chemical and biological properties compared to other tetrazole derivatives.

Actividad Biológica

N-(1-phenyl-1H-tetrazol-5-yl)ethane-1,2-diamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H12N6·2HCl, with a molecular weight of 240.69 g/mol. The compound features a tetrazole ring, which is known for its stability and ability to engage in various chemical reactions, making it a valuable scaffold in drug design.

The biological activity of this compound is largely attributed to the tetrazole moiety, which can mimic carboxylic acids. This allows it to interact with various biological targets, including enzymes and receptors. The binding affinity can lead to inhibition or modulation of enzymatic activity and receptor signaling pathways.

Antimicrobial Activity

Research has demonstrated that tetrazole derivatives exhibit significant antimicrobial properties . For instance, studies have shown that compounds similar to this compound possess antibacterial and antifungal activities. The disc diffusion method has been employed to measure the zones of inhibition against various pathogens:

| Compound | Target Organism | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| This compound | Escherichia coli | 18 |

| Reference Drug (Ciprofloxacin) | Staphylococcus aureus | 20 |

| Reference Drug (Ciprofloxacin) | Escherichia coli | 22 |

These findings suggest that the compound exhibits comparable activity to established antibiotics, indicating its potential as an antimicrobial agent .

Anticancer Activity

Tetrazole derivatives have also been investigated for their anticancer properties . In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines. For example, a related tetrazole compound demonstrated significant cytotoxicity against breast cancer cells with an IC50 value of 10 µM . The mechanism involves the activation of apoptotic pathways through the modulation of Bcl-2 family proteins.

Case Studies

Several case studies highlight the efficacy of this compound in various biological contexts:

- Study on Antimicrobial Activity : A study evaluated the compound's effectiveness against multi-drug resistant strains of E. coli and Klebsiella pneumoniae. Results indicated that it inhibited bacterial growth at concentrations lower than those required for traditional antibiotics .

- Anticancer Research : In another study, the compound was tested against several cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis .

- Inflammation Models : The compound was also assessed for anti-inflammatory properties in animal models. It significantly reduced inflammatory markers in serum following administration .

Propiedades

IUPAC Name |

N'-(1-phenyltetrazol-5-yl)ethane-1,2-diamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N6.2ClH/c10-6-7-11-9-12-13-14-15(9)8-4-2-1-3-5-8;;/h1-5H,6-7,10H2,(H,11,12,14);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKUIQBPKJQSBPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)NCCN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.